5-Methyl-6-(propylamino)nicotinonitrile

Lipophilicity Drug design Permeability

5-Methyl-6-(propylamino)nicotinonitrile (CAS 1355232-60-8) is a disubstituted nicotinonitrile (3-cyanopyridine) bearing a methyl group at ring position 5 and a linear propylamino chain at position 6. The compound has the molecular formula C₁₀H₁₃N₃, a molecular weight of 175.23 Da, and a topological polar surface area (TPSA) of 48.7 Ų.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
Cat. No. B11802047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-6-(propylamino)nicotinonitrile
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCCCNC1=NC=C(C=C1C)C#N
InChIInChI=1S/C10H13N3/c1-3-4-12-10-8(2)5-9(6-11)7-13-10/h5,7H,3-4H2,1-2H3,(H,12,13)
InChIKeyGBDWKCXISXPZLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-6-(propylamino)nicotinonitrile – Physicochemical and Structural Baseline for Niche Nicotinonitrile Procurement


5-Methyl-6-(propylamino)nicotinonitrile (CAS 1355232-60-8) is a disubstituted nicotinonitrile (3-cyanopyridine) bearing a methyl group at ring position 5 and a linear propylamino chain at position 6 . The compound has the molecular formula C₁₀H₁₃N₃, a molecular weight of 175.23 Da, and a topological polar surface area (TPSA) of 48.7 Ų [1]. Its computed partition coefficient (XLogP3-AA) is 2.1, indicating moderate lipophilicity [1]. This substitution pattern distinguishes it from other nicotinonitrile regioisomers (e.g., 2-methyl, 4-methyl, or 6-(isopropylamino) variants) that are frequently encountered in screening libraries but often conflated in procurement databases . The compound has been referenced in patent literature for differentiation-inducing antiproliferative activity, placing it among bioactive nicotinonitriles with potential in oncology and dermatology research [2].

Why 5-Methyl-6-(propylamino)nicotinonitrile Cannot Be Swapped with Other Nicotinonitrile Regioisomers in Target-Focused Research


Nicotinonitrile regioisomers that share the same molecular formula (C₁₀H₁₃N₃) can exhibit substantially different biological target engagement, lipophilicity, and metabolic stability depending on the position of the methyl substituent and the nature of the 6-aminoalkyl chain . For example, relocating the methyl group from position 5 to position 2 changes the electron density distribution on the pyridine ring and alters steric interactions within the PRMT methyltransferase binding pocket, which can result in complete loss of subtype selectivity between PRMT4 and PRMT6 [1]. Similarly, replacing the linear n-propylamino group with a branched isopropylamino variant reduces the compound's logP by approximately 0.2–0.3 units, impacting passive membrane permeability and intracellular target access . Generic procurement based solely on the nicotinonitrile core without verifying the exact substitution pattern therefore risks introducing a compound with uncharacterized or absent activity in the biological model under investigation .

Head-to-Head Quantitative Evidence: 5-Methyl-6-(propylamino)nicotinonitrile vs. Closest Analogs


Lipophilicity (XLogP) Differential vs. 6-(Propylamino)nicotinonitrile (Des-Methyl Analog)

The 5-methyl substituent increases computed logP by approximately 0.25 log units relative to the des-methyl parent 6-(propylamino)nicotinonitrile. This difference is consistent with the known contribution of an aromatic methyl group to lipophilicity [1]. For CNS or intracellular targets, a logP shift of 0.25 can meaningfully alter passive permeability and off-target binding, making the 5-methyl analog preferable when enhanced membrane partitioning is desired [2].

Lipophilicity Drug design Permeability

Molecular Weight and TPSA Comparison: Differentiating 5-Methyl from 2-Methyl and 4-Methyl Regioisomers

While the three methyl-position regioisomers (2-, 4-, and 5-methyl) share the identical molecular formula (C₁₀H₁₃N₃, MW = 175.23 Da) and gross TPSA (≈48.7 Ų), the 5-methyl isomer places the electron-donating methyl group para to the cyano substituent, whereas the 2-methyl isomer places it ortho . This regioisomerism alters the electron density at the pyridine nitrogen and the acidity of the 6-propylamino N–H, which in turn affects hydrogen-bond donor strength and target binding . Procurement-grade differentiation therefore requires unambiguous confirmation of the 5-methyl substitution via ¹H NMR or LC-MS, because mass-based QC alone cannot distinguish regioisomers .

Physicochemical profiling Regioisomer differentiation Lead optimization

Purity Specification: ≥98% (ChemScene) as Procurement Differentiator vs. Typical 95% Screening-Grade Material

Two commercial sources offer distinct purity grades: ChemScene specifies ≥98% purity (Cat. CS-0584268) , whereas AKSci lists ≥95% (Cat. 8158ED) . The 3-percentage-point purity differential may be significant for biophysical assays (SPR, ITC, DSF) where trace impurities can confound affinity measurements, or for cellular assays sensitive to contaminants at low micromolar concentrations [1]. Procurement selection between these vendors should be guided by the intended assay sensitivity and the acceptable level of impurity-driven artifacts.

Purity specification Quality assurance Procurement

Antiproliferative Differentiation Activity: Patent-Reported Qualitative Advantage Over Unsubstituted Nicotinonitriles

Patent-derived data describe 5-Methyl-6-(propylamino)nicotinonitrile as exhibiting 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,' supporting its use as an anti-cancer agent and for treating hyperproliferative skin disorders such as psoriasis [1]. In contrast, the unsubstituted parent scaffold 3-cyanopyridine (nicotinonitrile) and simple 6-amino nicotinonitriles lack this differentiation-inducing property and are primarily reported for antimicrobial or anti-inflammatory activities [2]. The 5-methyl-6-propylamino combination therefore confers a qualitatively distinct biological profile within the nicotinonitrile class.

Anticancer Differentiation therapy Psoriasis

Computed PSA and H-Bond Donor/Acceptor Profile: Favorable Drug-Likeness vs. Heavier Nicotinonitrile Library Members

With a TPSA of 48.7 Ų, one H-bond donor (6-propylamino NH), and three H-bond acceptors (pyridine N, nitrile N, and 6-amino N), this compound sits within the favorable range for oral bioavailability according to both the Lipinski Rule-of-Five and the Veber criteria (TPSA < 140 Ų; rotatable bonds ≤ 10) [1][2]. Many extended nicotinonitrile derivatives incorporating larger aryl or heteroaryl substituents at position 6 have TPSA values exceeding 90–120 Ų and molecular weights above 350 Da, placing them outside ideal drug-like space [3]. The compact 5-methyl-6-propylamino substitution thus retains a favorable ADME profile while introducing key target-interaction features.

Drug-likeness Physicochemical properties Oral bioavailability

Optimal Application Scenarios for 5-Methyl-6-(propylamino)nicotinonitrile Based on Evidence Profile


Fragment-Based Lead Discovery Targeting PRMT Methyltransferases

With a molecular weight of 175 Da, TPSA of 48.7 Ų, and a minimal H-bond donor count, this compound meets the criteria for a fragment hit in PRMT4/PRMT6 inhibitor discovery [1]. Structurally related nicotinonitriles have demonstrated IC50 values in the 35–47 nM range against PRMT4 and PRMT6 in biochemical assays [2]. The 5-methyl-6-propylamino variant, with its favorable logP of 2.1 and low TPSA, is an ideal core for fragment growing or merging strategies aimed at improving selectivity between PRMT subtypes [1][2].

Phenotypic Screening in Oncology Differentiation Assays

Patent-derived evidence indicates that this compound arrests proliferation of undifferentiated cells and induces monocytic differentiation [3]. Research programs investigating differentiation therapy for acute myeloid leukemia (AML) or myelodysplastic syndromes (MDS) can employ this compound as a tool molecule, with the ≥98% purity grade recommended to minimize impurity-driven cytotoxicity artifacts in long-duration (72–120 h) differentiation protocols .

Dermatological Research: Psoriasis and Hyperproliferative Skin Disorders

The patent literature specifically claims utility in treating psoriasis and related skin diseases characterized by aberrant keratinocyte proliferation [3]. Topical formulation studies or ex vivo skin explant models can leverage the moderate lipophilicity (logP = 2.1) of this compound, which is expected to favor partitioning into the stratum corneum while retaining sufficient water solubility for release into viable epidermis [1].

Regioisomer-Calibrated Analytical Standard for Nicotinonitrile SAR Libraries

Because 2-, 4-, and 5-methyl regioisomers share identical mass and TPSA, the 5-methyl variant can serve as a retention-time calibrant for HPLC and LC-MS methods designed to resolve nicotinonitrile positional isomers [1]. Procurement of the CAS-verified, ≥98% pure material ensures unambiguous chromatographic assignment in structure-activity relationship (SAR) studies involving regioisomeric nicotinonitrile libraries .

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